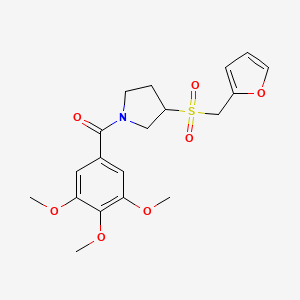

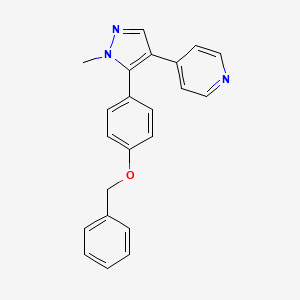

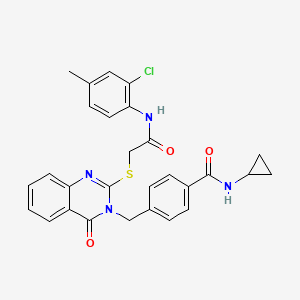

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a pyrrolidine ring, a furan ring, a sulfonyl group, and a trimethoxyphenyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The trimethoxyphenyl group is a six-membered electron-rich ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the pyrrolidine ring could contribute to its solubility and stability .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research into compounds structurally similar to (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves their synthesis and evaluation for various biological activities. A study by Ravula et al. (2016) focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including furan-2-yl components, for their anti-inflammatory and antibacterial properties. The study highlighted the efficiency and environmental benefits of microwave irradiation methods over conventional synthesis, with certain compounds exhibiting significant biological activities (Ravula et al., 2016).

Chemical Synthesis Methods

Kelly et al. (2008) introduced methods for synthesizing substituted furans and pyrroles starting from furan compounds, indicating the importance of furans and pyrroles as synthons in chemical synthesis for natural products and pharmaceutical agents (Kelly et al., 2008). Yin et al. (2008) developed a new approach for synthesizing 3-methylthio-substituted furans and related derivatives, demonstrating a method for creating compounds with potential applications in various chemical syntheses (Yin et al., 2008).

Application in Material Science

The work by Bagley et al. (2005) on the synthesis of dimethyl sulfomycinamate via multistep Bohlmann-Rahtz heteroannulation reactions underlines the potential use of furan-containing compounds in creating complex molecular structures for applications in material science (Bagley et al., 2005).

Novel Synthetic Routes and Catalysis

Cui et al. (2018) explored a metal-free three-component domino reaction for preparing sulfonylated furan derivatives, presenting a new strategy for synthesizing complex organic structures with high functional group tolerance (Cui et al., 2018). This showcases the evolving methods in organic synthesis that leverage the unique properties of furan-based compounds for constructing novel molecular architectures.

Advanced Organic Synthesis and Drug Discovery

The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives as described by Bonilla-Castañeda et al. (2022) represents the intersection of advanced organic synthesis and potential drug discovery. These derivatives exhibit a range of therapeutic activities, highlighting the versatile role of furan-based compounds in the development of new pharmaceuticals (Bonilla-Castañeda et al., 2022).

Corrosion Prevention

Singaravelu and Bhadusha (2022) conducted a study on the use of a novel organic compound based on a furan derivative for the prevention of corrosion on mild steel in an acidic medium. Their findings suggest that furan-based compounds can also have significant applications in industrial processes and materials protection (Singaravelu & Bhadusha, 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO7S/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20-7-6-15(11-20)28(22,23)12-14-5-4-8-27-14/h4-5,8-10,15H,6-7,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDSQVYVTJJMOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide](/img/structure/B2914185.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2914187.png)

![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)

![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)